

The Discovery and Enduring Significance of Isochorismic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Isochorismic acid*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and biochemical significance of **isochorismic acid**. First identified in 1968 as a crucial intermediate in the biosynthesis of 2,3-dihydroxybenzoate in *Aerobacter aerogenes*, **isochorismic acid** has since been recognized as a pivotal branch-point metabolite in the shikimate pathway across a wide range of organisms, including bacteria, plants, and fungi. This document details the historical context of its discovery, its physicochemical properties, and its central role as a precursor to a diverse array of primary and secondary metabolites, such as salicylic acid and menaquinones. Detailed experimental protocols for the enzymatic synthesis and characterization of **isochorismic acid**, as well as the purification and kinetic analysis of the key enzyme isochorismate synthase, are provided. Quantitative data are summarized in comprehensive tables, and key biosynthetic pathways and experimental workflows are visualized through detailed diagrams.

Discovery and Historical Context

The existence of **isochorismic acid** was first reported in 1968 by a team of Australian researchers, I. G. Young, T. J. Batterham, and F. Gibson. They identified it as an intermediate in the metabolic pathway leading to 2,3-dihydroxybenzoate, a precursor to the siderophore enterobactin, in the bacterium *Aerobacter aerogenes* (now classified as *Enterobacter aerogenes*)[1][2]. Their seminal work, published in *Biochimica et Biophysica Acta* in 1969, laid

the foundation for understanding a critical branch point in aromatic acid metabolism[1]. The name "**isochorismic acid**" was proposed to reflect its isomeric relationship to chorismic acid, the established end-product of the shikimate pathway.

The discovery was significant as it revealed a new layer of complexity in the shikimate pathway, demonstrating that chorismate was not solely a precursor to aromatic amino acids but could be diverted to synthesize other essential compounds. This finding opened up new avenues of research into the biosynthesis of siderophores, vitamins, and plant defense hormones.

Physicochemical and Spectroscopic Properties of Isochorismic Acid

Isochorismic acid is a thermodynamically unstable dicarboxylic acid with the chemical formula $C_{10}H_{10}O_6$ and a molar mass of 226.18 g/mol [2]. Its instability in aqueous solutions at neutral pH and room temperature, where it can decompose to salicylic acid and meta-carboxyphenylpyruvate, has presented challenges for its isolation and characterization[2].

Table 1: Physicochemical Properties of Isochorismic Acid

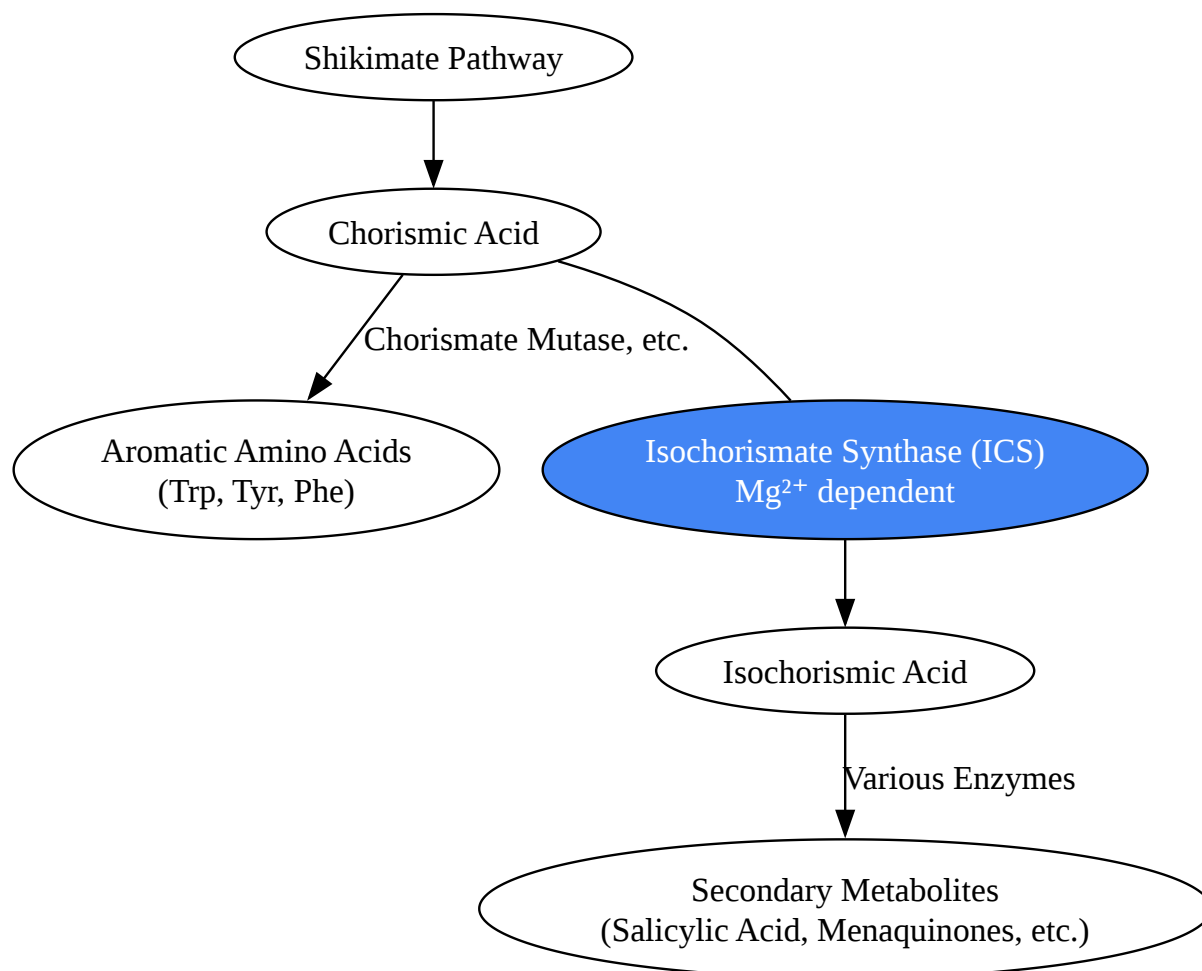
Property	Value	Reference
IUPAC Name	(5S,6S)-5-(1-carboxylatoethenoxy)-6-hydroxycyclohexa-1,3-diene-1-carboxylate	[2]
CAS Number	22642-82-6	[2]
Molecular Formula	$C_{10}H_{10}O_6$	[2]
Molar Mass	226.184 g/mol	[2]
Density	1.49 g/cm ³	[2]

Table 2: Spectroscopic Data for Isochorismic Acid

Spectroscopy	Key Features	Reference
^1H NMR	The vinylic region (5.0-6.75 ppm) shows characteristic peaks for the four vinyl protons. The most downfield proton peaks are used to distinguish it from chorismate.	
Infrared (IR)	The spectrum shows a very broad trough for the O-H bond in the range of 2500-3300 cm^{-1} , characteristic of a carboxylic acid. A strong absorption for the C=O bond is observed in the range of 1680-1750 cm^{-1} .	
Mass Spectrometry	The molecular ion peak and characteristic fragment ions provide structural information.	

Biosynthesis of Isochorismic Acid: The Role of Isochorismate Synthase

Isochorismic acid is synthesized from chorismic acid in a reversible isomerization reaction catalyzed by the enzyme isochorismate synthase (ICS), also known as isochorismate hydroxymutase (EC 5.4.4.2)[2]. This enzyme is a key player in directing carbon flow from the central shikimate pathway into various specialized metabolic routes.



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In many organisms, multiple ICS isoenzymes exist, often with distinct roles. For example, in *Escherichia coli*, two ICS enzymes, EntC and MenF, are involved in the biosynthesis of enterobactin and menaquinone (vitamin K₂), respectively. In the model plant *Arabidopsis thaliana*, AtICS1 is primarily responsible for the synthesis of salicylic acid, a key plant defense hormone, while AtICS2 is involved in the production of phyloquinone (vitamin K₁).

Experimental Protocols

The following sections provide detailed methodologies for the enzymatic synthesis of **isochorismic acid**, the purification of isochorismate synthase, and the kinetic analysis of the enzyme.

Enzymatic Synthesis and Purification of Isochorismic Acid

This protocol describes a modern approach for the enzymatic synthesis of **isochorismic acid** using recombinant *E. coli* isochorismate synthase (EntC).

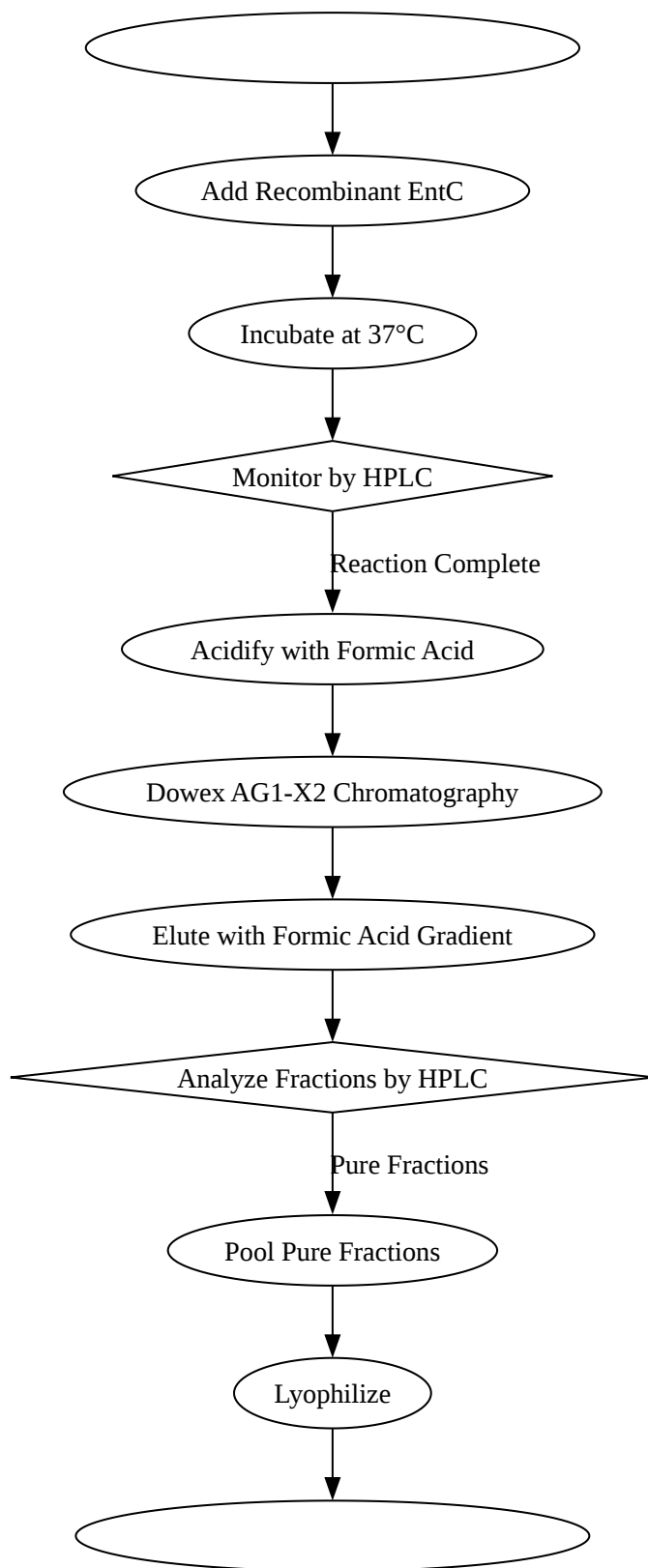
Materials:

- Chorismic acid, barium salt
- Recombinant His-tagged *E. coli* EntC
- Tris-HCl buffer (50 mM, pH 7.8)
- MgCl₂
- Dowex AG1-X2 resin (formate form)
- Formic acid
- HPLC system with a C18 column

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, dissolve chorismic acid, barium salt in 50 mM Tris-HCl buffer (pH 7.8) containing 1 mM MgCl₂.
- **Enzymatic Conversion:** Add purified recombinant EntC to the chorismate solution. The amount of enzyme will depend on the desired reaction scale and enzyme activity. Incubate the reaction mixture at 37°C for 2-4 hours.
- **Reaction Monitoring:** Monitor the conversion of chorismate to isochorismate by HPLC.
- **Purification:**
 - Terminate the reaction by acidifying with formic acid to a final concentration of 1%.
 - Load the reaction mixture onto a Dowex AG1-X2 column (formate form).

- Wash the column with water to remove unreacted chorismate and other impurities.
- Elute **isochorismic acid** with a linear gradient of formic acid (e.g., 0-2 M).
- Collect fractions and analyze by HPLC. Pool fractions containing pure **isochorismic acid**.
- Lyophilize the pooled fractions to obtain purified **isochorismic acid**.



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Purification of Recombinant Isochorismate Synthase (EntC) from *E. coli*

This protocol details the purification of His-tagged EntC from an overexpressing *E. coli* strain.

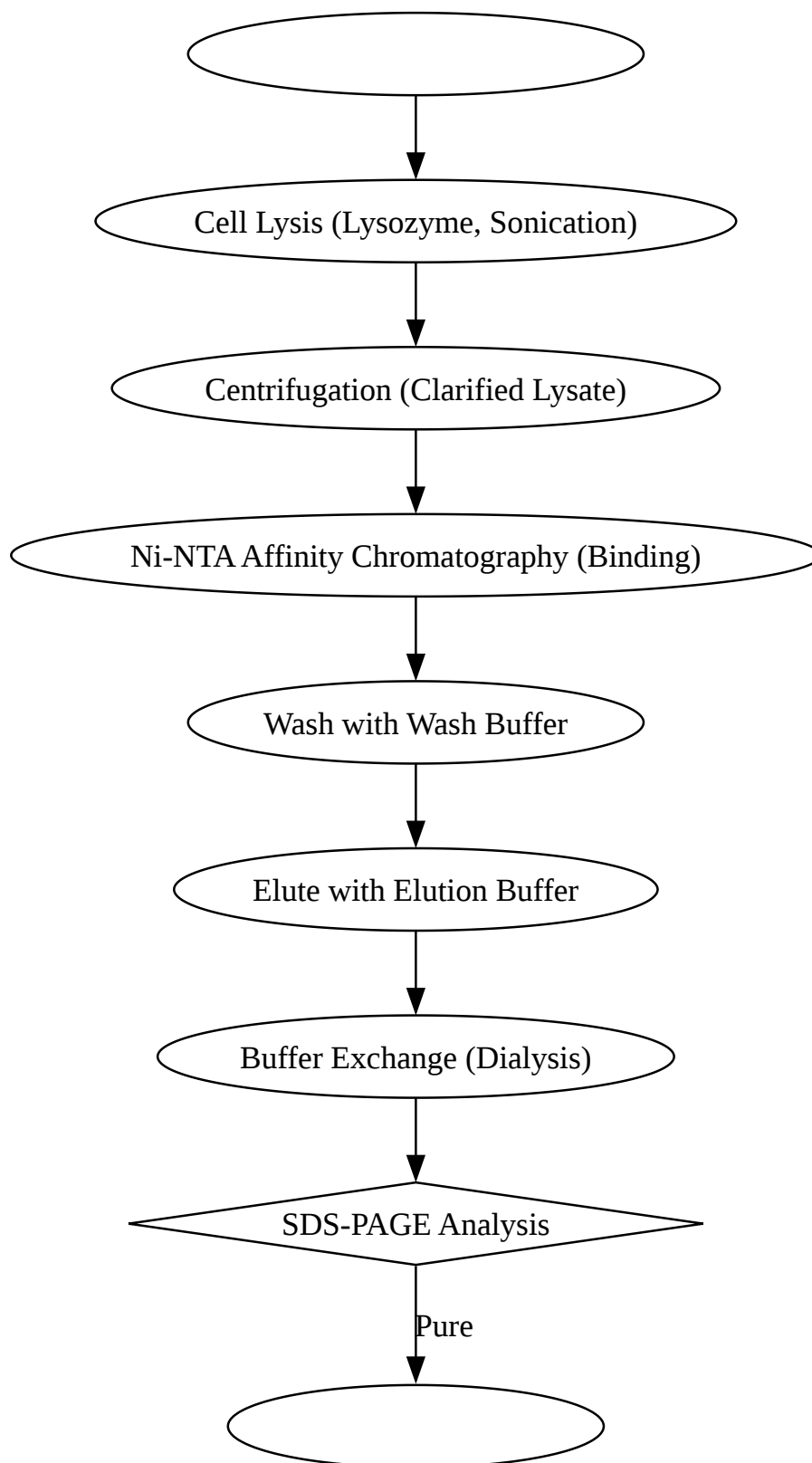
Materials:

- *E. coli* cell paste overexpressing His-tagged EntC
- Lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Ni-NTA affinity chromatography resin
- Lysozyme, DNase I

Procedure:

- **Cell Lysis:** Resuspend the *E. coli* cell paste in lysis buffer containing lysozyme and DNase I. Incubate on ice for 30 minutes. Sonicate the cell suspension to ensure complete lysis.
- **Clarification:** Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
- **Affinity Chromatography:**
 - Load the clarified lysate onto a Ni-NTA column pre-equilibrated with lysis buffer.
 - Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
 - Elute the His-tagged EntC with elution buffer.
- **Buffer Exchange:** Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10% glycerol) using dialysis or a desalting column.

- Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.



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Kinetic Analysis of Isochorismate Synthase

A continuous spectrophotometric assay can be used to determine the kinetic parameters of ICS. This assay couples the production of isochorismate to the activity of isochorismate pyruvate-lyase (IPL), which converts isochorismate to salicylate and pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, and the accompanying oxidation of NADH to NAD⁺ is monitored as a decrease in absorbance at 340 nm.

Materials:

- Purified ICS enzyme
- Purified isochorismate pyruvate-lyase (e.g., PchB from *Pseudomonas aeruginosa*)
- Lactate dehydrogenase
- Chorismic acid
- NADH
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 1 mM MgCl₂)

Procedure:

- **Reaction Mixture:** Prepare a reaction mixture in a quartz cuvette containing reaction buffer, NADH, lactate dehydrogenase, and a saturating concentration of IPL.
- **Initiation:** Start the reaction by adding the ICS enzyme.
- **Data Acquisition:** Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
- **Kinetic Parameter Determination:**
 - Vary the concentration of chorismic acid and measure the initial reaction rates.
 - Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_{max} .

- Calculate k_{cat} from V_{max} and the enzyme concentration.

Quantitative Data Summary

The following tables summarize the kinetic parameters of several well-characterized isochorismate synthase enzymes.

Table 3: Kinetic Parameters of Isochorismate Synthases

Enzyme	Organism	K_m for Chorismate (μM)	k_{cat} (min^{-1})	Reference
EntC	Escherichia coli	14	173	[3]
PchA	Pseudomonas aeruginosa	4.5	43.1	[4]
AtICS1	Arabidopsis thaliana	41.5	38.7	[5][6]
AtICS2	Arabidopsis thaliana	17.2	18.0	[6]

Conclusion

The discovery of **isochorismic acid** more than five decades ago fundamentally altered our understanding of the shikimate pathway and its role in generating metabolic diversity. From its initial identification as an intermediate in siderophore biosynthesis to its now-established role as a precursor to plant defense hormones and essential vitamins, **isochorismic acid** remains a subject of intense research. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers in academia and industry who are working to further unravel the complexities of **isochorismic acid** metabolism and harness its potential in drug development and biotechnology.

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